molecular formula C10H14Cl2N2O2S B7826167 1-((4-Chlorophenyl)sulfonyl)piperazine hydrochloride

1-((4-Chlorophenyl)sulfonyl)piperazine hydrochloride

Cat. No.: B7826167
M. Wt: 297.20 g/mol
InChI Key: FQIBIZFAUBOJDE-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)piperazine hydrochloride is a piperazine derivative characterized by a sulfonyl group linked to a 4-chlorophenyl moiety. This compound belongs to a class of sulfonamide-functionalized piperazines, which are widely studied for their pharmacological and chemical properties. For example, 1-((trifluoromethyl)sulfonyl)piperazine hydrochloride was synthesized by treating tert-butyl-protected piperazine with methanolic HCl, followed by purification . Similarly, 1-(4-chlorophenyl)piperazine hydrochloride (LH5) was prepared via alkylation and acidification steps, as described in Figure 6 of .

Such derivatives are explored for applications in anticancer therapies (e.g., antiproliferative activity in ) and central nervous system (CNS) modulation .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIBIZFAUBOJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine Derivatives

The foundational step in synthesizing 1-((4-chlorophenyl)sulfonyl)piperazine involves the sulfonylation of piperazine or its precursors. A widely adopted approach involves reacting piperazine with 4-chlorobenzenesulfonyl chloride under controlled conditions. For instance, Paudel et al. demonstrated that treating bis(2-chloroethyl)amine hydrochloride with 4-chloroaniline derivatives in diethyleneglycol monomethyl ether at 150°C for 12 hours yields piperazine intermediates, which are subsequently sulfonylated . This method achieved a 74% yield after purification via precipitation in diethyl ether.

In a related protocol, ACS Bioconjugate Chemistry detailed the use of sulfonyl chlorides at 0°C in dichloromethane to minimize side reactions . When 2,3,4,5,6-pentafluorobenzenesulfonyl chloride was replaced with 4-chlorobenzenesulfonyl chloride, the reaction proceeded efficiently, yielding the sulfonylated piperazine product in 56–84% after hexane precipitation . This low-temperature method is advantageous for preserving stereochemistry and reducing decomposition.

Deprotection and Intermediate Isolation

Intermediate isolation is critical for high-purity final products. A patent by WO 2009/062036 A2 described the use of 4-methoxyphenylsulfonyl groups as protecting agents during piperazine synthesis . Deprotection was achieved using acidic conditions (e.g., HCl in dioxane), followed by recrystallization to isolate the free base. While this method was designed for a structurally similar compound, adapting it to 1-((4-chlorophenyl)sulfonyl)piperazine required substituting the methoxy group with a chloro substituent, which increased electrophilicity and reaction rates .

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is typically the final step. ChemicalBook outlined a procedure where the free base was treated with concentrated HCl in methanol, followed by solvent evaporation and washing with diethyl ether . The RSC supporting information further refined this process by employing 1,4-dioxane at 90°C for 8 hours to ensure complete salt formation, yielding a crystalline product suitable for pharmaceutical applications .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from diverse methodologies:

Method Reagents Conditions Yield Purification
Sulfonylation 4-Chlorobenzenesulfonyl chloride0°C, CH₂Cl₂56–84%Hexane precipitation
Piperazine synthesis Bis(2-chloroethyl)amine hydrochloride150°C, 12 hours74%Diethyl ether precipitation
Salt formation HCl in 1,4-dioxane90°C, 8 hours90%Recrystallization

Low-temperature sulfonylation minimizes byproducts but requires precise stoichiometry, whereas high-temperature methods favor scalability at the cost of energy input.

Analytical Characterization

Post-synthesis characterization is essential for validating structural integrity. Nuclear magnetic resonance (NMR) spectra of the hydrochloride salt typically show a singlet for the piperazine protons at δ 3.2–3.5 ppm and aromatic signals for the 4-chlorophenyl group at δ 7.4–7.6 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 289.04 (C₁₀H₁₂ClN₂O₂S) .

Challenges and Optimization Strategies

Common challenges include over-sulfonylation and residual solvent retention. WO 2009/062036 A2 addressed these by employing stepwise addition of sulfonyl chloride and rigorous vacuum drying . Solvent selection also impacts crystallinity; dichloromethane and 1,4-dioxane produce finer crystals compared to toluene .

Industrial-Scale Considerations

For industrial production, continuous flow reactors have been proposed to enhance mixing during sulfonylation . Additionally, replacing dichloromethane with ethyl acetate reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Functionalization at Piperazine Nitrogen

The remaining tertiary nitrogen undergoes further modifications:

Alkylation and Acylation

Reaction TypeReagentConditionsProductSource
Alkylation 2-ChloroethanolK₂CO₃, DMF, 80°C, 8h2-[4-((4-Chlorophenyl)sulfonyl)-piperazinyl]ethanol
Acylation Acetyl chlorideCH₂Cl₂, TEA, 0°C → RTN-Acetyl-4-((4-chlorophenyl)sulfonyl)piperazine
Carboxamide Formation IsocyanatesDry CH₂Cl₂, TEA, RT, 12hN-Alkylcarboxamide derivatives

Notes:

  • Alkylation requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) for deprotonation .

  • Acylation proceeds under mild conditions due to the electron-withdrawing sulfonyl group activating the amine .

Deprotection and Sulfonyl Group Modifications

The sulfonyl group can be selectively removed or transformed:

Sulfonyl Group Deprotection

AgentConditionsOutcomePurity Post-ReactionSource
HBr (48% aq.)Reflux in MeOH, 6hPiperazine free base>99% (HPLC)
HI (57% in AcOH)60°C, 4hDesulfonylated piperazine95%

Sulfonamide Cross-Coupling

Pd-catalyzed Suzuki coupling with arylboronic acids introduces substituents at the 4-chlorophenyl ring :

text
1-((4-Chlorophenyl)sulfonyl)piperazine + ArB(OH)₂ → 1-((4-Ar-Phenyl)sulfonyl)piperazine

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12h.

Stability and Reactivity Insights

  • Acid Stability: Stable in HCl (1–2M) but degrades in HBr >40°C due to sulfonyl cleavage .

  • Thermal Stability: Decomposes above 200°C, forming 4-chlorobenzenesulfonic acid and piperazine fragments .

  • Photoreactivity: UV light induces C–S bond homolysis, necessitating dark storage .

Scientific Research Applications

Pharmaceutical Applications

1-((4-Chlorophenyl)sulfonyl)piperazine hydrochloride serves as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the preparation of levocetirizine , an antihistamine used to treat allergic symptoms. The compound acts as a precursor in various synthetic pathways, enhancing the efficiency and yield of the final products.

Synthesis of Levocetirizine

  • The synthesis process typically involves multiple steps where this compound is reacted with other chemical agents to form levocetirizine dihydrochloride.
  • A notable method includes condensing (-)-4-chlorobenzhydrylamine with N,N-bis-(2-chloroethyl)-4-methoxybenzenesulfonamide, leading to the formation of optically active intermediates which are crucial for producing enantiomerically pure levocetirizine .

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the modulation of neurotransmitter systems.

Neuropharmacological Studies

  • Compounds derived from this piperazine have been evaluated for their effects on serotonin and dopamine receptors. These studies suggest potential applications in treating neurological disorders such as anxiety and depression.
  • For instance, certain piperazine derivatives have shown affinity for serotonin receptors, indicating their possible use as anxiolytic agents .

Case Study: Synthesis and Evaluation of Piperazine Derivatives

A study published in a peer-reviewed journal synthesized a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates. These compounds were evaluated for their inhibitory effects on carbonic anhydrase enzymes, suggesting their potential as therapeutic agents in conditions like glaucoma and epilepsy .

CompoundActivityReference
Imidazo[2,1-b]thiazole-sulfonyl piperazineCA inhibition
LevocetirizineAntihistamine

Mechanism of Action

The mechanism by which 1-((4-Chlorophenyl)sulfonyl)piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a functional group that interacts with enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-((4-Chlorophenyl)sulfonyl)piperazine hydrochloride with structurally related piperazine derivatives:

Compound Name Key Substituents Molecular Formula Biological Activity Reference
This compound 4-Cl-C6H4-SO2- on piperazine C10H12ClN2O2S·HCl Antiproliferative (IC50: 0.36–7.08 µM)
1-((Trifluoromethyl)sulfonyl)piperazine hydrochloride CF3-SO2- on piperazine C5H9F3N2O2S·HCl Intermediate for CNS-active compounds
Meclizine dihydrochloride 4-Cl-C6H4-Ph-CH2- and 3-Me-C6H4-CH2- groups C25H27Cl2N3·2HCl Antihistamine (H1 receptor antagonist)
(R)-1-((4-Chlorophenyl)phenylmethyl)-4-tosylpiperazine 4-Cl-C6H4-Ph-CH2- and 4-Me-C6H4-SO2- groups C25H25ClN2O2S Chiral intermediate for antihistamines
1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine 4-Cl-C6H4-SO2- and 4-F-C6H4- groups C16H15ClFN2O2S Predicted CCS values for MS analysis
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl-C6H4- on piperazine C10H13ClN2 Serotonin receptor agonist

Key Differences and Trends

Substituent Effects on Bioactivity :

  • The 4-chlorophenylsulfonyl group in the target compound confers antiproliferative activity against cancer cell lines (IC50: 0.36–7.08 µM) . In contrast, trifluoromethylsulfonyl analogues () are primarily synthetic intermediates, lacking direct bioactivity data .
  • Meclizine and related antihistamines () feature benzhydryl groups, which enhance H1 receptor antagonism but reduce selectivity for other targets compared to sulfonamide derivatives .

Stereochemical Considerations :

  • Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine () demonstrate the importance of chirality in therapeutic applications. The (R)-enantiomer is a precursor to optically pure antihistamines, highlighting the role of stereochemistry in drug design .

Physicochemical Properties: 1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine () incorporates a fluorine atom, improving metabolic stability and bioavailability compared to non-fluorinated analogues. Its predicted collision cross-section (CCS) values aid in analytical identification .

Receptor Binding Profiles :

  • mCPP (1-(3-chlorophenyl)piperazine) binds to serotonin receptors (5-HT1A/2C), whereas sulfonylpiperazines like the target compound are more associated with sigma receptor modulation and antiproliferative effects .

Biological Activity

1-((4-Chlorophenyl)sulfonyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a sulfonyl group and a chlorophenyl moiety. Its molecular formula is C10H12ClN2O2S, with a molecular weight of 248.73 g/mol. The structural representation is as follows:

1 4 Chlorophenyl sulfonyl piperazine hydrochloride\text{1 4 Chlorophenyl sulfonyl piperazine hydrochloride}

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of piperazine derivatives, including this compound, against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the compound's effects on multiple human cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The results indicated significant growth inhibition across these lines, with IC50 values highlighting its potency.

Cell Line IC50 (µM) Activity
HUH715.2High
MCF712.8Moderate
HCT-11610.5High

These findings suggest that the compound may serve as a lead for further development in anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives of piperazine exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity underscores the potential of this compound in treating infections caused by resistant strains .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair; inhibition can lead to apoptosis in cancer cells .
  • Carbonic Anhydrase Inhibition : The sulfonamide moiety suggests potential inhibition of carbonic anhydrase, an enzyme involved in various physiological processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-((4-Chlorophenyl)sulfonyl)piperazine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonylation of piperazine derivatives using 4-chlorophenylsulfonyl chloride under alkaline conditions (pH 10.0) with Na₂CO₃ as a base. Reaction monitoring via TLC ensures completion, followed by acidification (HCl) to precipitate the product . Purification techniques like recrystallization or column chromatography improve yield and purity .
  • Optimization : Adjusting molar ratios (e.g., 1:1.2 for piperazine:sulfonyl chloride) and reaction time (4–6 hours) can enhance yields to >80%. Temperature control (25–30°C) minimizes side reactions .

Q. Which analytical techniques are critical for characterizing this compound's purity and structure?

  • Key Techniques :

  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 240–290 nm .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 331.1 [M+H]⁺) .
  • TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane eluent) .
  • Melting Point : Validates identity (observed range: 240–245°C) .

Q. What are the standard protocols for storage and handling to maintain stability?

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Handling : Use PPE (gloves, goggles) in fume hoods. Avoid contact with oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How can discrepancies in NMR or mass spectrometry data for derivatives be resolved?

  • Approach :

  • NMR Analysis : Compare experimental shifts with computational predictions (e.g., DFT calculations) to identify positional isomerism or impurities .
  • High-Resolution MS : Resolve ambiguities in fragment ion patterns caused by sulfonyl group lability .
  • Control Experiments : Re-synthesize derivatives under inert atmospheres to rule out oxidation artifacts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in receptor binding?

  • Methodology :

  • Substituent Variation : Modify the 4-chlorophenyl or piperazine groups to assess steric/electronic effects on serotonin receptor affinity (e.g., 5-HT₂A/5-HT₇) .
  • Molecular Docking : Use X-ray crystallography data of receptor-ligand complexes (e.g., PDB 6WGT) to guide synthetic modifications .
  • In Vitro Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to quantify functional activity .

Q. How can decomposition under varying pH and temperature be mitigated?

  • Stability Studies :

  • pH Optimization : Buffered solutions (pH 4–6) reduce sulfonamide bond hydrolysis. Avoid extremes (<2 or >10) .
  • Thermal Analysis : TGA/DSC identifies decomposition thresholds (>150°C). Lyophilization improves long-term stability in aqueous formulations .
  • Additive Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to stabilize the sulfonyl group .

Data Contradiction Analysis

Q. How should conflicting pharmacological data (e.g., receptor selectivity) be addressed?

  • Troubleshooting :

  • Batch Purity : Verify compound integrity via LC-MS to exclude degradation products (e.g., desulfonated derivatives) .
  • Assay Conditions : Standardize cell lines (e.g., CHO vs. HEK293) and incubation times to minimize variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(3-chlorophenyl)piperazine) to identify trends .

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